molecular formula C15H20Cl3NO B8547790 N,N-Di(butan-2-yl)-2,3,5-trichlorobenzamide CAS No. 27922-66-3

N,N-Di(butan-2-yl)-2,3,5-trichlorobenzamide

Cat. No.: B8547790
CAS No.: 27922-66-3
M. Wt: 336.7 g/mol
InChI Key: VZJQAMSSFKGSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di(butan-2-yl)-2,3,5-trichlorobenzamide is a useful research compound. Its molecular formula is C15H20Cl3NO and its molecular weight is 336.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

27922-66-3

Molecular Formula

C15H20Cl3NO

Molecular Weight

336.7 g/mol

IUPAC Name

N,N-di(butan-2-yl)-2,3,5-trichlorobenzamide

InChI

InChI=1S/C15H20Cl3NO/c1-5-9(3)19(10(4)6-2)15(20)12-7-11(16)8-13(17)14(12)18/h7-10H,5-6H2,1-4H3

InChI Key

VZJQAMSSFKGSFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 ml flask, provided with a reflux condenser, were introduced 10 g of 2,3,5-trichlorobenzoyl chloride in 20 ml of anhydrous C6H6, a solution of 5.3 g of di-sec.butylamine in 7 ml of anhydrous C6H6 and 5 g of triethylamine. This mass was then heated to reflux temperature for about 1 hour. Thereupon it was left to cool down to room temperature and the solvent was removed under reduced pressure in a rotating evaporator. The mass was then washed with acidulated H2O, with H2O and was then extracted with ethyl ether. The etheric extract was then dried on anhydrous Na2SO4, filtered and the solvent removed under reduced pressure. 12.6 g of yellowing crystals of 2,3,5-trichloro-N,N-di-sec.butyl-benzamide were obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.